Pracinostat is classified as an antineoplastic agent due to its role in cancer treatment. It functions by modulating gene expression through the inhibition of histone deacetylases, thereby promoting the accumulation of acetylated histones and facilitating chromatin remodeling. This action leads to the transcription of tumor suppressor genes and ultimately induces apoptosis in cancer cells .
The synthesis of Pracinostat hydrochloride involves several chemical reactions that create the hydroxamic acid structure characteristic of this compound. The initial steps typically include the formation of a core structure followed by functionalization to incorporate the hydroxamic acid moiety.
Pracinostat hydrochloride has a molecular formula of and features a complex structure that includes a hydroxamic acid group. The molecular weight is approximately 420.41 g/mol.
Pracinostat hydrochloride undergoes various chemical reactions that are crucial for its mechanism of action:
Pracinostat exerts its therapeutic effects primarily through the inhibition of class I and II histone deacetylases while sparing class III HDACs. This selective inhibition leads to:
Pracinostat hydrochloride exhibits several notable physical and chemical properties:
Pracinostat hydrochloride has been investigated for various applications in cancer therapy:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6